molecular formula C16H22O2 B12574410 Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde CAS No. 602299-56-9

Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde

Cat. No.: B12574410
CAS No.: 602299-56-9
M. Wt: 246.34 g/mol
InChI Key: PYMZRJHUQARECH-UHFFFAOYSA-N
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Description

Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of cyclopentanaphthalene derivatives can be achieved through reactions involving indenyl radicals and vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain the necessary high temperatures and reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes and receptors, influencing biochemical pathways and cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanaphthalene: Shares a similar tricyclic structure but differs in functional groups and reactivity.

    Indene-based Compounds: These compounds have related bicyclic structures and are used in similar applications.

Uniqueness

Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde is unique due to its specific tricyclic structure and the presence of aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

602299-56-9

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

tetracyclo[6.5.1.02,7.09,13]tetradecane-10,11-dicarbaldehyde

InChI

InChI=1S/C16H22O2/c17-7-9-5-13-12-6-14(16(13)15(9)8-18)11-4-2-1-3-10(11)12/h7-16H,1-6H2

InChI Key

PYMZRJHUQARECH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CC2C4C3CC(C4C=O)C=O

Origin of Product

United States

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